molecular formula C16H15ClN2O2S B5862323 3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide

Cat. No.: B5862323
M. Wt: 334.8 g/mol
InChI Key: UEGXTTKUONKAEX-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H14ClNO2S It is a benzamide derivative that features a chloro group, a hydroxy group, and a carbamothioyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-4,5-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxy and carbamothioyl groups can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the chloro group may enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.

    3-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide: Lacks the dimethyl groups, which may influence its steric and electronic properties.

    3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamoyl]benzamide: Lacks the thio group, which may alter its chemical reactivity and biological activity.

Uniqueness

3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide is unique due to the presence of both chloro and carbamothioyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-9-6-13(14(20)7-10(9)2)18-16(22)19-15(21)11-4-3-5-12(17)8-11/h3-8,20H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGXTTKUONKAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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